![molecular formula C12H16BrNO2 B1468538 1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol CAS No. 1280708-09-9](/img/structure/B1468538.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds like "1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol" are involved in the synthesis of complex molecules, demonstrating their utility in creating agrochemicals or medicinal compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones showcases the manipulation of pyrrolidine derivatives for producing useful adducts (Ghelfi et al., 2003).
- The kinetics and mechanisms of transformations involving pyrrolidin-2-one derivatives have been studied, revealing insights into the chemical behavior of these compounds under various conditions, which is crucial for designing synthesis pathways (Sedlák et al., 2003).
Biological and Medicinal Applications
- Certain derivatives exhibit potent antibacterial activities, illustrating the potential of pyrrolidine-based compounds in antibiotic development. For example, a series of 1-methylcarbapenems with a pyrrolidine moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).
- In the realm of antiviral research, pyrimidine derivatives substituted with pyrrolidine groups have been explored for their inhibitory effects on retroviruses, highlighting the versatility of pyrrolidine scaffolds in antiviral drug design (Hocková et al., 2003).
Material Science and Other Applications
- Pyrrolidine derivatives are also investigated for their properties in materials science, such as in the synthesis of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, which have shown visible fungicidal activity (Guihua et al., 2014).
- The structural and conformational analysis of pyrrolidine-based compounds provides insight into their potential applications in designing molecular structures with desired properties (Mohammat et al., 2008).
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-16-12-3-2-10(13)6-9(12)7-14-5-4-11(15)8-14/h2-3,6,11,15H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQMDGKJTRAPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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